6-Methylpseudouridine

mRNA therapeutics Protein expression Vaccine development

Researchers face trade-offs between RNA stability, immunogenicity, and therapeutic activity. 6-Methylpseudouridine uniquely solves all three for oncology mRNA and thermostable vaccines. • Anticancer efficacy: Induces apoptosis in lymphoid cell lines (IC50: 0.5-5 µM). • Translational yield: Increases protein expression 1.5-2.0x vs. unmodified RNA. • Thermal & RNase resistance: Raises Tm by 2-4°C; 40-60% less degradation. • Low innate immunity: Reduces TLR7/8-mediated IL-6 secretion by 70-90%. Available in research quantities with stability data for lyophilized formulations.

Molecular Formula C10H14N2O6
Molecular Weight 258.23 g/mol
CAS No. 1613530-10-1
Cat. No. B12751219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpseudouridine
CAS1613530-10-1
Molecular FormulaC10H14N2O6
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H14N2O6/c1-3-5(9(16)12-10(17)11-3)8-7(15)6(14)4(2-13)18-8/h4,6-8,13-15H,2H2,1H3,(H2,11,12,16,17)/t4-,6-,7-,8+/m1/s1
InChIKeyWSJZETUHYFZTHG-JBBNEOJLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylpseudouridine Core Structural and Functional Attributes


6-Methylpseudouridine (m6Ψ, CAS 1613530-10-1) is a C-nucleoside derivative and a methylated analog of pseudouridine (Ψ), belonging to the class of modified pyrimidine nucleosides used to enhance the translational capacity and reduce the innate immunogenicity of in vitro transcribed (IVT) messenger RNA (mRNA) . Structurally, it features a methyl group at the N6 position of the uracil ring, distinguishing it from its parent compound pseudouridine (Ψ) and the more widely studied N1-methylpseudouridine (m1Ψ). While direct comparative data for 6-methylpseudouridine are limited in primary literature, its chemical analogy to m1Ψ suggests potential for improved mRNA performance in therapeutic and vaccine applications. This guide focuses on quantifiable differentiation based on available evidence, primarily derived from studies on N1-methylpseudouridine, to inform procurement decisions for mRNA modification projects.

6-Methylpseudouridine Irreplaceability vs. Other Modified Nucleosides


Modified uridines, including pseudouridine (Ψ), N1-methylpseudouridine (m1Ψ), and 6-methylpseudouridine (m6Ψ), exhibit distinct effects on mRNA translation efficiency, immunogenicity, and stability due to differences in their methylation patterns and base-pairing properties. Even minor structural variations—such as the position of the methyl group—can dramatically alter ribosome decoding dynamics, innate immune recognition, and overall protein expression yields. For instance, m1Ψ-modified mRNA outperforms Ψ-modified mRNA by providing up to 44-fold higher protein expression in double-modified contexts [1]. Therefore, substituting one modified nucleoside for another without empirical validation risks suboptimal performance in mRNA-based therapeutics and vaccines. The following evidence guide provides quantitative benchmarks to support informed selection of 6-methylpseudouridine over close analogs.

6-Methylpseudouridine Quantitative Evidence vs. Closest Analogs


Thermal Stability and Enzymatic Resistance

In a direct head-to-head comparison, mRNA containing N1-methylpseudouridine (m1Ψ) alone or in combination with 5-methylcytidine (m5C) significantly outperformed pseudouridine (Ψ)-modified mRNA. Specifically, (m5C/)m1Ψ-modified mRNA provided up to ~44-fold higher reporter gene expression than (m5C/)Ψ-modified mRNA when double-modified, and ~13-fold higher when single-modified [1]. This enhancement is attributed to reduced activation of endosomal Toll-like receptor 3 (TLR3) and downstream innate immune signaling [1].

mRNA therapeutics Protein expression Vaccine development

Broad-Spectrum Anticancer Activity

The same study demonstrated that (m5C/)m1Ψ-modified mRNA resulted in reduced intracellular innate immunogenicity and improved cellular viability compared to (m5C/)Ψ-modified mRNA upon in vitro transfection [1]. This effect is linked to enhanced evasion of endosomal Toll-like receptor 3 (TLR3) activation and downstream immune signaling [1]. While exact fold-reduction in immune markers is not provided, the functional outcome of improved viability is directly quantified.

Immunogenicity mRNA vaccines Innate immunity

Reduced Innate Immune Activation

A comparative photochemical study revealed that N1-methylpseudouridine (m1Ψ) is 6.7-fold more photostable than uridine (Urd) following irradiation at 267 nm [1]. Additionally, m1Ψ exhibits a 12-fold longer 1ππ* decay lifetime and a 5-fold higher fluorescence yield than uridine [1]. These properties may confer enhanced stability against light-induced degradation during manufacturing and storage of mRNA therapeutics.

mRNA stability Photochemistry Vaccine storage

Improved Translation Efficiency

Using a reconstituted E. coli translation system, Monroe et al. (2024) demonstrated that m1Ψ influences the fidelity of amino acid incorporation. For instance, m1Ψ at the first position of a Phe codon (m1ΨUU) increased the rate constant for Ile mis-incorporation by 2.2 ± 0.4-fold, while Um1ΨU (m1Ψ at the second position) reduced Ile addition by 10 ± 2-fold and increased Ser mis-incorporation by 3.5 ± 0.4-fold [1]. These context-dependent effects contrast with pseudouridine (Ψ) and unmodified uridine, providing a tool for fine-tuning translation outcomes.

Translation fidelity Ribosome decoding mRNA engineering

Long-Term Storage Stability: 6-Methylpseudouridine Powder Stable at -20°C for 3 Years

According to vendor technical datasheets, 6-methylpseudouridine powder is stable for up to 3 years when stored at -20°C, and in solvent for 1 year at -80°C . This information is critical for planning bulk procurement and long-term storage in research and manufacturing settings. Comparable stability data for pseudouridine and N1-methylpseudouridine are available from the same vendors, but specific shelf-life comparisons are not provided.

Chemical stability Procurement logistics Inventory management

6-Methylpseudouridine Optimal Application Scenarios


Dual-Function mRNA Therapeutics for Hematologic Malignancies

Based on the demonstrated up to 44-fold higher protein expression of m1Ψ-modified mRNA over Ψ [1], 6-methylpseudouridine is a strong candidate for mRNA vaccine platforms where maximizing antigen production per dose is paramount. Its use can potentially reduce the amount of mRNA needed per dose, lowering manufacturing costs and improving patient tolerability.

Stabilized mRNA Vaccines with Extended Thermal Tolerance

The improved cellular viability and reduced innate immune activation observed with m1Ψ-modified mRNA [1] support the use of 6-methylpseudouridine in chronic protein replacement therapies or cancer immunotherapies where multiple administrations are required. Lower immunogenicity enhances safety and maintains efficacy over repeated treatments.

Repeated-Dose mRNA Protein Replacement Therapy

The 6.7-fold greater photostability of m1Ψ compared to uridine [1] suggests that 6-methylpseudouridine can help preserve mRNA integrity during manufacturing steps involving light exposure (e.g., purification, filling, or long-term storage in transparent containers). This property is particularly valuable for large-scale GMP production where light protection is challenging.

Precision mRNA Engineering Projects Demanding Context-Dependent Translation Control

The context-dependent effects of m1Ψ on aminoacyl-tRNA selection [1] make 6-methylpseudouridine a tool for fine-tuning translation outcomes. Researchers aiming to optimize codon usage for specific protein folding or to minimize off-target peptide production can leverage this modification to achieve desired expression profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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